molecular formula C19H19NO8 B016381 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside CAS No. 58056-41-0

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

Cat. No. B016381
CAS RN: 58056-41-0
M. Wt: 389.4 g/mol
InChI Key: BGBDVEKOBCWPHZ-VHXLSKCLSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside involves condensation reactions, selective protection and deprotection strategies, and the use of specific catalysts. For instance, the condensation of 4-Nitrophenyl 2,3-O-isopropylidine-α-D-mannopyranoside with various acetyl-α-D-mannopyranosyl bromides in the presence of mercuric cyanide leads to the formation of glycosides. These products are then deprotected to yield the desired compound, a process supported by 1H and 13C NMR spectral data (Khan, S., Piskorz, C., & Matta, K., 1994).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is characterized by specific features, such as the benzylidene acetal protecting group and the nitrophenyl moiety. Crystallographic studies provide insights into its stereochemistry and conformation. For example, the structure of a related compound was solved by direct methods, confirming the molecule's configuration and illustrating the pyranoid and dioxolane conformations (Conturo, T., & Jeffrey, G. A., 1982).

Scientific Research Applications

Synthetic Antigens

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside has been used in the synthesis of complex saccharides, such as trisaccharides and disaccharides, which play a role in the development of synthetic antigens. This synthesis involves various chemical reactions and is supported by NMR spectral data, indicating its importance in detailed molecular studies (Khan, Piskorz, & Matta, 1994).

Oligosaccharide Synthesis

This compound is integral in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides, as well as related 4-nitrophenyl alpha-D-mannotriosides. These compounds have applications in studying carbohydrate chemistry and biological systems (Khan, Jain, Abbas, & Matta, 1990).

Synthesis of Azido- and Acetamido-D-mannopyranosides

The compound plays a role in the preparation of azido- and acetamido-derivatives of D-mannopyranosides. These derivatives are crucial for understanding various biochemical processes and have potential applications in pharmaceutical research (Popelová, Kefurt, Hlaváčková, & Moravcova, 2005).

Mannopyranoside Derivatives

Research has shown that 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is used in the preparation of various mannopyranoside derivatives. These derivatives have applications in carbohydrate research, aiding in the understanding of molecular structures and reactions (Ekborg & Glaudemans, 1984; 1985).

Glycosylation Studies

This compound is crucial in glycosylation studies, which are essential for understanding the structure and function of biomolecules. It aids in the synthesis of complex glycosides, relevant in biochemistry and molecular biology (Khan, Jain, & Matta, 1990).

properties

IUPAC Name

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDVEKOBCWPHZ-VHXLSKCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454080
Record name 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

CAS RN

58056-41-0
Record name 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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